Product packaging for Petroselinate(Cat. No.:)

Petroselinate

Cat. No.: B1238263
M. Wt: 281.5 g/mol
InChI Key: CNVZJPUDSLNTQU-SEYXRHQNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Uncommon Fatty Acids in Biological and Chemical Research

The study of uncommon fatty acids, which are those found in low amounts or not typically present in common foods, is a growing field in biological and chemical research. nih.gov These molecules are gaining attention for their unique structural features—such as unusual double bond positions, conjugation, or branched chains—which can confer specific biological functions and properties distinct from more common fatty acids. rsc.org Research into these fatty acids is crucial for understanding the diversity of lipid metabolism and its role in health. ocl-journal.org

The distinct structures of uncommon fatty acids can influence the fluidity and permeability of cell membranes. cirad.fr Their unique properties are being explored for various applications. For instance, the position of a double bond in a fatty acid like petroselinic acid makes it a valuable precursor in the chemical industry. mdpi.com Through oxidative cleavage, it can be converted into industrially significant compounds like lauric acid, used in surfactants, and adipic acid, a precursor for nylon. mdpi.commdpi.com

Furthermore, advancements in analytical techniques have enabled the accurate identification and quantification of these rare fatty acid isomers, which has, in turn, facilitated research into their potential as biomarkers for various physiological and pathological states. rsc.org The study of uncommon fatty acids and their metabolic pathways, such as the petroselinate biosynthesis pathway, provides deeper insights into complex biological systems and networks. nih.govasm.organsi.gov.infrontiersin.org

Structural Distinctiveness and Isomeric Considerations of this compound

Petroselinic acid, chemically known as (6Z)-Octadec-6-enoic acid, is an 18-carbon monounsaturated fatty acid. wikipedia.orgnih.gov Its chemical formula is C₁₈H₃₄O₂. wikipedia.org The defining structural feature of petroselinic acid is the presence of a single cis double bond between the 6th and 7th carbon atoms (C6-C7) from the carboxyl end of the molecule. mdpi.com This classifies it as an omega-12 fatty acid, denoted by the lipid number 18:1 cis-6. wikipedia.orgebi.ac.uk

This structure makes petroselinic acid a positional isomer of oleic acid, one of the most common fatty acids in nature, which has its double bond at the C9-C10 position (18:1 cis-9). wikipedia.orgmdpi.com The different placement of the double bond, despite having the same chemical formula and molecular weight, results in distinct physical and chemical properties. core.ac.uk For example, the different positioning of the double bond influences the geometry and critical micelle concentration (CMC) of sophorolipids derived from these acids, with petroselinic acid-based sophorolipids showing much lower CMC values than their oleic acid-based counterparts. core.ac.ukresearchgate.net

Like other unsaturated fatty acids, petroselinic acid has a trans isomer, known as petroselaidic acid. wikipedia.orgwikipedia.org The cis configuration of petroselinic acid results in a kink in the hydrocarbon chain, while the trans configuration of petroselaidic acid results in a more linear structure, similar to saturated fatty acids. cirad.frwikipedia.org Separation of these isomers can be achieved through methods like argentation thin-layer chromatography. wikipedia.orgwikipedia.org

Table 1: Comparison of Petroselinic Acid and Oleic Acid

FeaturePetroselinic AcidOleic Acid
IUPAC Name (6Z)-Octadec-6-enoic acid wikipedia.org(9Z)-Octadec-9-enoic acid
Chemical Formula C₁₈H₃₄O₂ wikipedia.orgC₁₈H₃₄O₂ wikipedia.org
Molar Mass 282.468 g·mol⁻¹ wikipedia.org282.47 g/mol wikipedia.org
Double Bond Position C6-C7 (Δ6) mdpi.comC9-C10 (Δ9) mdpi.com
Omega Classification Omega-12 wikipedia.orgOmega-9 wikipedia.org
Systematic Name cis-6-Octadecenoic acid nih.govcis-9-Octadecenoic acid wikipedia.org
Isomeric Type Positional Isomer wikipedia.orgPositional Isomer wikipedia.org

Historical Context of this compound Research

The discovery and initial research on this compound date back to the early 20th century. Petroselinic acid was first isolated in 1909 by Vongerichten and Köhler from the seed oil of parsley (Petroselinum crispum), which is how it derived its name. wikipedia.orgmdpi.comhmdb.ca Following its initial discovery, further studies established the presence of this uncommon fatty acid in the seed oils of other plants within the Apiaceae family, such as Pimpinella anisum (anise) and Foeniculum capillaceum (fennel). mdpi.com

Subsequent research confirmed that high concentrations of petroselinic acid are a characteristic feature of seed oils from the Apiaceae and Araliaceae families. wikipedia.orghmdb.ca This distinct fatty acid profile has been utilized in chemosystematics as evidence of a close botanical relationship among families within the Apiales and Garryales orders. wikipedia.orghmdb.ca While petroselinic acid is the major fatty acid in these seeds, oleic acid is also consistently found alongside it. wikipedia.org

In more recent decades, research has shifted towards understanding the biosynthesis of petroselinic acid. mdpi.comresearchgate.netresearchgate.net Studies have confirmed that it is synthesized via the acyl-ACP (acyl carrier protein) pathway in plants, specifically through the action of a unique desaturase enzyme on a precursor fatty acid. mdpi.comresearchgate.net Researchers have also focused on its potential as a renewable chemical feedstock, given that its unique double bond position allows for the production of valuable dicarboxylic acids and other derivatives through oxidative cleavage. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33O2- B1238263 Petroselinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H33O2-

Molecular Weight

281.5 g/mol

IUPAC Name

(Z)-octadec-6-enoate

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/p-1/b13-12-

InChI Key

CNVZJPUDSLNTQU-SEYXRHQNSA-M

SMILES

CCCCCCCCCCCC=CCCCCC(=O)[O-]

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)[O-]

Origin of Product

United States

Natural Occurrence and Distribution of Petroselinate

Primary Botanical Sources: Apiaceae Family Dominance

Petroselinate is most characteristically and abundantly found in members of the Apiaceae family, also known as the Umbelliferae family. mdpi.comresearchgate.net This family of flowering plants, which includes well-known culinary herbs and vegetables, is the primary botanical source of this unusual fatty acid. researchgate.netnih.gov

A number of economically significant genera and species within the Apiaceae family are known to accumulate high concentrations of this compound, particularly in their seeds. These include:

Anise (Pimpinella anisum) mdpi.comnih.gov

Caraway (Carum carvi) mdpi.comnih.gov

Celery (Apium graveolens) mdpi.comnih.gov

Coriander (Coriandrum sativum) mdpi.comnih.gov

Cumin (Cuminum cyminum) nih.govhmdb.ca

Dill (Anethum graveolens) mdpi.comnih.gov

Fennel (Foeniculum vulgare) mdpi.comnih.govthegoodscentscompany.com

Parsley (Petroselinum crispum) mdpi.comnih.govgardenia.net

Carrot (Daucus carota) semanticscholar.orgdntb.gov.uaresearchgate.net

The accumulation of this compound within Apiaceae plants shows a distinct pattern, with the highest concentrations consistently found in the seeds. mdpi.comresearchgate.net Specifically, it is a major component of the triacylglycerols stored in the seed endosperm. mdpi.com In stark contrast, this compound is practically absent in the vegetative parts of these plants, such as the leaves and stems. mdpi.comresearchgate.net Research on Foeniculum vulgare (fennel) has confirmed the presence of petroselinic acid in the seeds, while also detecting it in the leaves, albeit at much lower concentrations. researchgate.net

Quantitative Variation in Natural Sources

The quantity of this compound found in natural sources can vary significantly. This variation is influenced by a range of factors, from the plant's genetic makeup to its growing conditions and developmental stage.

Genetic variability plays a crucial role in determining the this compound content within a particular species. mdpi.com For instance, studies on 46 genotypes of fennel revealed significant differences in this compound levels. mdpi.com Similarly, different varieties of Turkish coriander have shown variations in their this compound content. mdpi.com

Environmental factors also exert a considerable influence. mdpi.com Geographical origin is a key determinant, as demonstrated by the differing this compound content in aniseeds from Tunisia and Egypt. taylorandfrancis.com Climatic and soil conditions can also impact the levels of this fatty acid. nih.gov For example, water deficit has been shown to affect the this compound content in cumin seed oil. mdpi.com

Below is an interactive data table summarizing the range of this compound content in the seed oils of various Apiaceae species.

Plant SpeciesThis compound Content Range (%)
Anise (Pimpinella anisum)10.4 - 75.6 mdpi.comnih.gov
Caraway (Carum carvi)28.5 - 57.6 mdpi.comnih.gov
Celery (Apium graveolens)49.4 - 75.6 mdpi.comnih.gov
Coriander (Coriandrum sativum)1 - 81.9 mdpi.comnih.gov
Cumin (Cuminum cyminum)41.3 - 61.8 mdpi.comnih.gov
Dill (Anethum graveolens)79.9 - 87.2 mdpi.comnih.gov
Fennel (Foeniculum vulgare)43.1 - 81.9 mdpi.comnih.gov
Parsley (Petroselinum crispum)35 - 75.1 mdpi.comnih.gov
Carrot (Daucus carota)59.35 semanticscholar.org

The accumulation of this compound in seeds is a dynamic process that is dependent on the developmental stage of the seed. mdpi.com In newly formed coriander seeds, for example, this compound and other monounsaturated fatty acids are present in minor amounts. mdpi.com As the seeds mature, the concentration of this compound increases significantly. mdpi.com Studies on coriander have shown that the highest concentrations of this compound are reached between 30 and 55 days after flowering. nih.gov This suggests that harvesting the fruits before they are fully mature could lead to a higher yield of this compound. nih.gov

Discovery in Non-Apiaceae Plant Families

While the Apiaceae family is the primary source of this compound, it has also been detected in other plant families, which is considered unusual. researchgate.net Its presence has been reported in the seeds of some species within the Araliaceae family. mdpi.comnih.gov Furthermore, petroselinic acid has been identified as a major fatty acid in the seed oil of Geranium sanguineum, a member of the Geraniaceae family. researchgate.net It has also been found as a minor component in the lipid fraction of basil (Ocimum basilicum) seeds. mdpi.com The occurrence of petroselinic acid is also noted in the families Griseliniaceae and Garryaceae. wikipedia.orghmdb.ca In the Picramniaceae family, it is found alongside tariric acid. wikipedia.org

Biosynthesis Pathways of Petroselinic Acid in Plants

Overview of Fatty Acid Biosynthesis in Plant Plastids

The synthesis of fatty acids in plants is a fundamental metabolic process that primarily takes place in the stroma of plastids, such as chloroplasts in leaves and amyloplasts in seeds. nih.govnih.gov This de novo synthesis is a multi-step process catalyzed by a series of enzymes collectively known as the fatty acid synthase (FAS) complex. The end products of this pathway are typically 16- and 18-carbon saturated fatty acids, primarily palmitic acid (16:0) and stearic acid (18:0), which are bound to an acyl carrier protein (ACP). These saturated fatty acids can then undergo further modifications, including desaturation and elongation, to produce a diverse array of fatty acids required for various cellular functions.

Initial Substrates and Core Pathway Intermediates

The journey of petroselinic acid synthesis begins with the same fundamental building blocks and carrier molecules as other fatty acids within the plastid.

Malonyl-CoA Utilization

The carbon units for the growing acyl chain are provided by malonyl-CoA. mdpi.comnih.gov This crucial precursor is synthesized from acetyl-CoA through a carboxylation reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACCase). Malonyl-CoA serves as the donor of two-carbon units for the elongation of the fatty acid chain. Each cycle of elongation involves the condensation of a malonyl group, transferred from malonyl-CoA to an acyl carrier protein (ACP) to form malonyl-ACP, with the growing acyl-ACP chain. nih.govresearchgate.net

Acyl-Acyl Carrier Protein (ACP) Pathway Integration

The biosynthesis of petroselinic acid is intrinsically linked to the acyl-acyl carrier protein (ACP) pathway. mdpi.com Throughout the synthesis and modification process, the growing fatty acid chain remains covalently attached to ACP, a small, acidic protein that acts as a scaffold, shuttling the intermediates between the various enzymes of the FAS complex. nih.gov Several studies have confirmed that the synthesis of petroselinic acid proceeds via an acyl-ACP route, rather than involving acyl-CoAs or the desaturation of a fatty acid already incorporated into a glycerolipid. mdpi.com

Key Enzymatic Catalysis and Desaturation Events

The unique structure of petroselinic acid is the result of a specific desaturation event followed by an elongation step, catalyzed by specialized enzymes.

Δ4-Acyl-ACP Desaturase Activity and Characterization

The defining step in petroselinic acid biosynthesis is the introduction of a double bond at the Δ4 position of a 16-carbon saturated fatty acid. This reaction is catalyzed by a specific soluble desaturase known as Δ4-palmitoyl-ACP desaturase. mdpi.comnih.gov Research has identified this enzyme as a 36 kDa protein that is structurally related to the common Δ9-stearoyl-ACP desaturase. mdpi.com

This enzyme specifically acts on palmitoyl-ACP (16:0-ACP), converting it into (Z)-hexadec-4-enoyl-ACP (Δ4-16:1-ACP). The activity of this desaturase is dependent on ferredoxin as an electron donor. nih.gov The crystal structure of the Δ4-palmitoyl-ACP desaturase from English ivy (Hedera helix) has been resolved, revealing a homodimeric protein with a diiron active site buried within a conserved four-helix bundle at the core of each monomer. nih.gov This structure provides insight into the enzyme's substrate specificity and catalytic mechanism.

Elongation by 3-Ketoacyl-ACP Synthase (KAS I-1)

Following the Δ4 desaturation, the resulting Δ4-hexadecenoyl-ACP (16:1Δ4-ACP) undergoes a two-carbon elongation to form petroselinoyl-ACP (18:1Δ6-ACP). This crucial elongation step is catalyzed by a specific isoform of 3-ketoacyl-ACP synthase (KAS), identified as a KAS I-type enzyme, specifically KAS I-1. mdpi.comnih.gov

Role of Fatty Acyl-ACP Thioesterase (FATB-1/3) in Release

Once petroselinoyl-ACP (18:1Δ6-ACP) is synthesized, the fatty acid must be released from its acyl carrier protein (ACP) to be transported out of the plastid. This crucial step is catalyzed by a specific type of fatty acyl-ACP thioesterase. mdpi.comaocs.org Biochemical evidence has confirmed the presence of a petroselinoyl-ACP thioesterase that hydrolyzes petroselinoyl-ACP, releasing free petroselinic acid. mdpi.com

In coriander (Coriandrum sativum), transcriptome analysis has identified specific fatty acyl-ACP thioesterase genes, namely FATB-1 and FATB-3, that are strongly expressed in seeds where petroselinic acid accumulates. acs.orgresearchgate.net These enzymes belong to the FatB class of thioesterases, which primarily act on saturated acyl-ACPs. nih.govmdpi.com The specialized thioesterase in petroselinic acid-producing plants has evolved to selectively act on the 18:1Δ6-ACP substrate, ensuring the efficient release of this specific fatty acid. aocs.orgopensciencepublications.com This selective hydrolysis is a critical control point in the biosynthesis pathway, channeling the newly synthesized petroselinic acid towards export and subsequent storage. mdpi.comnih.gov

Transport and Storage Mechanisms

Following its synthesis and release within the plastid, petroselinic acid is transported to the endoplasmic reticulum for its incorporation into storage lipids.

Export from Plastid via Long-Chain Acyl-CoA Synthetases (LACS)

The export of free fatty acids, including petroselinic acid, from the plastid is a critical step connecting their synthesis to their ultimate fate in the cell. nih.govresearchfeatures.com Before they can be exported, these fatty acids must be activated into acyl-Coenzyme A (acyl-CoA) thioesters. nih.govnih.gov This activation is carried out by long-chain acyl-CoA synthetases (LACS), which are located on the outer envelope of the plastid. nih.govresearchgate.netmdpi.com

The LACS enzymes catalyze the formation of fatty acyl-CoAs from the free fatty acid, ATP, and Coenzyme A. nih.gov In the context of petroselinic acid, once it is released from ACP by the FATB-1/3 thioesterase, it is activated to petroselinoyl-CoA by LACS. mdpi.comresearchgate.net This conversion makes the fatty acid metabolically available for the next stages of lipid synthesis that occur in the endoplasmic reticulum. nih.gov The resulting petroselinoyl-CoA is then transferred from the plastid to the ER. mdpi.comresearchgate.net

Triacylglycerol (TAG) Assembly in the Endoplasmic Reticulum (ER)

The primary storage form of fatty acids in seeds is triacylglycerol (TAG). mdpi.com The assembly of TAG molecules occurs in the endoplasmic reticulum (ER) through a series of reactions known as the Kennedy pathway. mdpi.comnih.govsmpdb.ca This pathway begins with a glycerol-3-phosphate backbone, to which fatty acids are sequentially added. nih.govaocs.org

Petroselinoyl-CoA, transported from the plastid, serves as a substrate for the acyltransferases in the ER. mdpi.comaocs.org The assembly process involves three main acylation steps:

Glycerol-3-phosphate is acylated to form lysophosphatidic acid. nih.govresearchgate.net

A second acylation yields phosphatidic acid. nih.govsmpdb.ca

Following the removal of the phosphate group to produce diacylglycerol (DAG), the final acylation step occurs to form TAG. smpdb.caresearchgate.net

In developing seeds of plants like coriander, petroselinic acid is efficiently incorporated into the TAG molecules, often becoming the predominant fatty acid. mdpi.com

Diacylglycerol Acyltransferase (DGAT2) Involvement in TAG Synthesis

The final and committed step in the Kennedy pathway for TAG synthesis is the acylation of diacylglycerol (DAG). aocs.orgnih.gov This reaction is primarily catalyzed by the enzyme Diacylglycerol Acyltransferase (DGAT). smpdb.ca There are different types of DGAT enzymes, and studies in coriander have specifically implicated DGAT2 as a key player in the synthesis of TAG rich in petroselinic acid. mdpi.comacs.org

The DGAT2 enzyme transfers an acyl group from an acyl-CoA donor, in this case, petroselinoyl-CoA, to the sn-3 position of DAG, forming a TAG molecule. mdpi.comnih.govresearchgate.net The high expression of the Cs-DGAT2 gene in coriander seeds correlates with the high accumulation of petroselinic acid in the seed oil. mdpi.comresearchgate.net This suggests that DGAT2 has a significant role in channeling petroselinic acid into its final storage form. mdpi.comacs.org The activity and substrate preference of DGAT2 are therefore crucial determinants of the final fatty acid composition of the seed oil. mdpi.com

Genetic Regulation of Petroselinic Acid Biosynthesis

The high accumulation of petroselinic acid in certain plant species is the result of the coordinated expression of specific genes. Recent advancements in sequencing and bioinformatics have allowed for a deeper understanding of the genetic underpinnings of this pathway. mdpi.comresearchgate.net

Identification and Characterization of Candidate Genes (e.g., Cs-ACPD-1/3, Cs-KAS I-1)

Several key genes have been identified as essential for the high-level production of petroselinic acid, particularly in coriander (Coriandrum sativum). mdpi.comnih.gov Transcriptome analysis of developing coriander fruits revealed a set of candidate genes whose expression patterns are consistent with the rapid accumulation of petroselinic acid. acs.org

Key candidate genes identified include:

Cs-ACPD-1/3 : These genes encode for a specific type of acyl-ACP desaturase. The enzyme, identified as a Δ4-acyl-ACP desaturase, is responsible for introducing the characteristic double bond at the Δ4 position of a 16-carbon fatty acid precursor (palmitoyl-ACP), a critical early step in the pathway. mdpi.com

Cs-KAS I-1 : This gene encodes a β-ketoacyl-ACP synthase I enzyme. This enzyme is responsible for the elongation of the 16:1Δ4-ACP intermediate to the 18-carbon petroselinoyl-ACP (18:1Δ6-ACP). mdpi.com

The specific and high-level expression of these genes in seeds, as opposed to other tissues like stems and leaves, explains the tissue-specific accumulation of petroselinic acid. mdpi.comresearchgate.net The coordinated action of the enzymes encoded by these genes ensures the efficient production of the petroselinic acid precursor, petroselinoyl-ACP. mdpi.com

Table of Key Enzymes and Genes in Petroselinic Acid Biosynthesis

Enzyme/GeneFull NameFunction in Petroselinic Acid Pathway
FATB-1/3Fatty Acyl-ACP Thioesterase BHydrolyzes petroselinoyl-ACP to release free petroselinic acid from the Acyl Carrier Protein (ACP). mdpi.com
LACSLong-Chain Acyl-CoA SynthetaseActivates free petroselinic acid to petroselinoyl-CoA for export from the plastid to the ER. mdpi.com
DGAT2Diacylglycerol Acyltransferase 2Catalyzes the final step of TAG synthesis by transferring petroselinic acid from petroselinoyl-CoA to diacylglycerol. mdpi.com
Cs-ACPD-1/3Acyl Carrier Protein Desaturase 1/3Introduces a double bond in the 16:0-ACP precursor to form 16:1Δ4-ACP. mdpi.com
Cs-KAS I-1β-Ketoacyl-ACP Synthase I-1Elongates 16:1Δ4-ACP to form the 18-carbon petroselinoyl-ACP (18:1Δ6-ACP). mdpi.com

Transcriptomic Analyses of Developmental Stages

Transcriptomic analysis, particularly during different seed or fruit developmental stages, has been a pivotal tool in elucidating the genetic machinery behind petroselinic acid biosynthesis. By comparing gene expression levels at various points of maturation, researchers can identify genes that are upregulated concurrently with the accumulation of this specific fatty acid.

A significant body of this research has focused on coriander (Coriandrum sativum L.), a plant known for the high concentration of petroselinic acid in its fruit oil, where it can comprise up to 80% of the total fatty acids. nih.govacs.org In one key study, the fatty acid profiles of coriander fruits were analyzed at six different developmental stages. nih.govmdpi.com This analysis revealed a progressive accumulation of petroselinic acid, which increased from approximately 50% at the initial stages of seed development to over 76% by the final stage, 26 days after flowering. mdpi.com

To identify the genes responsible for this accumulation, RNA sequencing was performed on fruit samples from three developmental stages characterized by the rapid synthesis of petroselinic acid. nih.govacs.org This comprehensive transcriptomic analysis identified 93,323 nonredundant unigenes, with 8,545 of them being classified as differentially expressed genes (DEGs) across the sampled stages. nih.govacs.org

Through functional annotation and by correlating gene expression patterns with the fatty acid accumulation data, researchers pinpointed several candidate genes believed to be involved in the biosynthesis of petroselinic acid and its subsequent incorporation into triacylglycerols. nih.govacs.org Further validation using quantitative real-time PCR (q-PCR) highlighted the strong potential involvement of specific genes. nih.govacs.org

Table 1: Candidate Genes in Petroselinic Acid Biosynthesis Identified via Transcriptome Analysis

Gene Candidate Putative Function Significance in Pathway
ACPD1/3 Acyl-acyl carrier protein desaturase Likely responsible for the key desaturation step creating the unique double bond position in petroselinic acid.
KAS I-1 β-ketoacyl-ACP synthase I Involved in the elongation of the fatty acid chain.
FATB-1/3 Acyl-ACP thioesterase B Catalyzes the hydrolysis of the acyl-ACP, releasing the free fatty acid for transport and modification.

| DGAT2 | Diacylglycerol acyltransferase 2 | Plays a crucial role in the final step of triacylglycerol (TAG) synthesis, incorporating the fatty acid into storage oil. |

These findings provide a foundational molecular understanding of how petroselinic acid is synthesized in high-purity sources like coriander, offering a roadmap for potential genetic engineering in other host plants. nih.govacs.org

Investigation of Transcription Factors and Gene Expression Modulators

While transcriptomic studies have successfully identified structural genes involved in the petroselinic acid biosynthetic pathway, the regulatory mechanisms governing the expression of these genes are less understood. Research into the specific transcription factors (TFs) that modulate petroselinic acid synthesis is an emerging area. mdpi.comnih.gov Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. Their role is critical in coordinating the expression of multiple genes within a biosynthetic pathway.

Currently, few studies have definitively identified the transcription factors that directly regulate the expression of petroselinic acid biosynthetic genes. mdpi.comnih.gov However, by examining the broader field of fatty acid and triacylglycerol (TAG) accumulation in plants, researchers can infer potential candidates for investigation. Several key transcription factors are known to act as "master regulators" of oil biosynthesis in various oilseed crops. aocs.orgcanada.ca

These regulators control the expression of a wide array of genes involved in glycolysis, fatty acid synthesis, and TAG assembly. aocs.orgpeerj.com It is highly probable that orthologs of these well-characterized transcription factors play a similar role in petroselinic acid-accumulating species.

Table 2: Major Transcription Factors Regulating General Lipid Biosynthesis in Plants

Transcription Factor Family General Role in Lipid Metabolism
WRI1 (WRINKLED1) AP2 A primary regulator that activates genes involved in late glycolysis and the initial steps of fatty acid synthesis in the plastid. aocs.orgnih.gov
LEC1 (LEAFY COTYLEDON1) CCAAT-binding factor A central regulator of seed development that influences the expression of other master regulators like WRI1, ABI3, and FUS3. nih.gov
FUS3 (FUSCA3) B3 domain Works in concert with LEC1 and LEC2 to control seed maturation and the accumulation of storage compounds, including oils. nih.gov
ABI3 (ABSCISIC ACID INSENSITIVE3) B3 domain An essential regulator of seed maturation and dormancy, also implicated in the control of storage lipid accumulation. nih.gov

| Dof (DNA-binding with one finger) | Dof zinc finger | Certain Dof TFs have been shown to bind to the promoters of lipid-related genes, such as those for acetyl-CoA carboxylase and long-chain acyl-CoA synthetase, influencing oil content. aocs.orgsemanticscholar.org |

The investigation into how these or other novel transcription factors specifically orchestrate the high-level expression of genes like the Δ4 or Δ6-acyl-ACP desaturases is a key objective for future research. Understanding this regulatory network is essential for efforts aimed at metabolically engineering high petroselinic acid content in commercial oilseed crops.

Metabolic Engineering and Synthetic Biology Approaches for Petroselinate Production

Heterologous Expression of Biosynthetic Genes in Model Organisms

The core strategy for producing petroselinate in non-native organisms is the introduction of the necessary biosynthetic genes, primarily a specific fatty acid desaturase that can introduce a double bond at the Δ6 position of a C16 or C18 fatty acid precursor.

One of the earliest and most definitive demonstrations of producing this compound in a heterologous plant host was achieved in tobacco (Nicotiana tabacum). Researchers identified and isolated a cDNA encoding a putative acyl-acyl carrier protein (ACP) desaturase from coriander (Coriandrum sativum), a plant known to accumulate petroselinic acid. nih.gov This gene, which encodes a 36-kDa peptide, was placed under the control of the strong constitutive cauliflower mosaic virus (CaMV) 35S promoter and introduced into tobacco plants. nih.govresearchgate.net

The expression of this single coriander desaturase gene in transgenic tobacco callus tissue was sufficient to induce the synthesis of both petroselinic acid (18:1Δ6) and its precursor, Δ4-hexadecenoic acid (16:1Δ4). nih.govnottingham.ac.uk These fatty acids were absent in the control tobacco callus, providing clear evidence that the introduced desaturase was responsible for their production. nih.govresearchgate.net Further metabolic studies confirmed that the pathway in the transgenic tobacco cells involves the desaturation of palmitoyl (B13399708) (16:0)-ACP to Δ4-hexadecenoic acid, which is then elongated to form petroselinic acid. nottingham.ac.ukpublish.csiro.au While the initial accumulation was modest, at around 4% of the total fatty acids, this work established the feasibility of engineering the this compound biosynthetic pathway into a new plant species. nottingham.ac.uk

OrganismGene ExpressedPromoterResulting Fatty AcidsReference
Tobacco (Nicotiana tabacum)Coriander acyl-ACP desaturaseCaMV 35SPetroselinic acid, Δ4-hexadecenoic acid nih.gov

Microbial systems like Escherichia coli and the yeast Saccharomyces cerevisiae are attractive platforms for producing valuable chemicals due to their rapid growth, scalability, and well-established genetic toolkits. nih.govnih.govfrontiersin.org While the production of many other fatty acids has been extensively engineered in these microbes, the specific production of this compound is an emerging area.

The general strategy involves introducing a heterologous desaturase capable of Δ6 desaturation into a microbial host. For instance, the Δ6-stearoyl-ACP desaturase from Thunbergia laurifolia has been successfully expressed in bacteria to produce petroselinic acid. nih.gov Similarly, oleaginous yeasts, which naturally accumulate high levels of lipids, are promising chassis. Some yeast species, like Aureobasidium sp., have been found to naturally produce small amounts of petroselinic acid under specific growth conditions, such as when glycerol (B35011) is used as a carbon source, suggesting an innate, albeit limited, capacity for its synthesis. nih.gov

Engineering E. coli for high-level free fatty acid production typically involves several key modifications:

Overexpression of a thioesterase ('TesA) to cleave the fatty acid from the acyl carrier protein (ACP), leading to its accumulation as a free fatty acid.

Deletion of genes involved in fatty acid degradation , such as fadD, which prevents the re-entry of produced fatty acids into the β-oxidation pathway. nih.gov

Downregulation of competing metabolic pathways to direct more carbon flux towards acetyl-CoA and malonyl-CoA, the primary building blocks for fatty acid synthesis. nih.govnih.gov

For this compound production, these strategies would be combined with the expression of a potent Δ6-desaturase.

Microbial SystemEngineering StrategyPotential OutcomeReference
Escherichia coliExpression of Δ6-desaturase, 'TesA overexpression, fadD deletion.Production of free petroselinic acid. nih.govnih.gov
Oleaginous YeastExpression of Δ6-desaturase in a strain optimized for lipid accumulation.Accumulation of this compound in lipid bodies. frontiersin.orgnih.gov

Strategies for Enhancing this compound Accumulation

Achieving commercially viable yields of this compound requires more than just introducing the core biosynthetic gene. Further metabolic engineering is necessary to optimize the flow of carbon through the pathway and ensure the stable accumulation of the desired product.

The level of expression of the introduced desaturase is critical. This can be fine-tuned by:

Promoter Selection : Using strong, tissue-specific promoters is crucial. In plants, seed-specific promoters (like the napin promoter) are used to drive high-level expression in the oil-storing tissues, which can lead to higher concentrations of the novel fatty acid in the final oil product. aocs.org

Codon Optimization : The genetic code is degenerate, meaning multiple codons can specify the same amino acid. By redesigning the gene sequence to use codons that are most frequently used by the host organism, the efficiency of translation can be significantly increased, leading to higher protein levels. frontiersin.orgnih.gov

Furthermore, the catalytic properties of the enzyme itself can be improved. By determining the three-dimensional crystal structure of desaturases, researchers can identify key amino acids in the active site that determine substrate specificity and catalytic efficiency. nih.gov This knowledge allows for rational design and site-directed mutagenesis to create enzyme variants with enhanced activity or even altered functions, for example, converting a standard Δ9-desaturase into a Δ6-desaturase. nih.gov

Once a Δ6-desaturase is actively producing the precursor to petroselinic acid, other metabolic pathways can compete for the substrate or the final product, limiting accumulation. Key strategies to overcome this include:

Increasing Precursor Supply : The availability of the 16:0-ACP or 18:0-ACP substrate is a potential bottleneck. One successful strategy has been to down-regulate the expression of β-ketoacyl-ACP synthase II (KASII), the enzyme responsible for elongating 16:0-ACP to 18:0-ACP. This leads to an increased pool of 16:0-ACP, making more substrate available for desaturases that act on C16 fatty acids. unl.edu

Enhancing Product Channeling : Newly synthesized petroselinic acid must be efficiently incorporated into triacylglycerols (TAGs) for storage in oil bodies. If left as free fatty acids or in membrane lipids, it can be detrimental to the cell or be targeted for degradation. aocs.orgscispace.com Co-expression of specific acyl-ACP thioesterases (FatA) that show a preference for petroselinoyl-ACP can help cleave the fatty acid from ACP and channel it towards TAG synthesis. nih.gov

Blocking Degradation Pathways : Transgenic hosts may recognize novel fatty acids like this compound as foreign and break them down via β-oxidation. aocs.org This selective catabolism limits the final yield. A future strategy could involve the targeted suppression (e.g., via RNA interference or CRISPR) of key enzymes in the β-oxidation pathway to prevent the degradation of this compound.

Future Directions in Biotechnological Production

While significant progress has been made, several challenges remain in achieving large-scale, cost-effective production of this compound. Future research is likely to focus on several key areas:

Discovery of Novel Enzymes : Bioprospecting in diverse plant species continues to uncover new desaturases and other biosynthetic enzymes with superior efficiency and unique specificities. nih.govunl.edu The discovery of a highly efficient Δ6-18:0-ACP desaturase in Thunbergia laurifolia is a prime example of how nature can provide optimized tools for metabolic engineering. nih.gov

Overcoming Metabolic Bottlenecks : A major hurdle is ensuring that novel fatty acids are channeled into storage oil (TAGs) rather than being incorporated into essential cell membranes, which can disrupt cellular function. scispace.com This requires a deeper understanding of lipid trafficking and acyl-editing within the cell. Engineering acyltransferases that specifically recognize petroselinic acid and incorporate it into TAGs is a promising avenue.

Advanced Synthetic Biology Tools : The advent of powerful gene editing technologies like CRISPR-Cas9 offers unprecedented precision for metabolic engineering. This allows for the targeted insertion of genes into specific genomic locations for stable expression, as well as the simultaneous knockout or suppression of multiple competing pathways.

Multi-Gene Stacking : Achieving very high levels of this compound will likely require the coordinated expression of multiple genes, including the desaturase, specific elongases, thioesterases, and acyltransferases, while simultaneously silencing competing pathways. nottingham.ac.uk Developing robust methods for stacking multiple transgenes and controlling their expression levels in a coordinated manner will be essential for creating the next generation of this compound-producing crops and microbes.

Advanced Analytical Methodologies for Petroselinate Characterization and Quantification

Sample Preparation and Derivatization Techniques

Proper sample preparation is a critical first step to ensure accurate and reliable analysis of petroselinate. This typically involves extraction of lipids from the sample matrix followed by derivatization to enhance the volatility and stability of the fatty acids for chromatographic analysis. restek.comgcms.czscioninstruments.com

The most common derivatization method for fatty acid analysis is the conversion to Fatty Acid Methyl Esters (FAMEs). restek.comgcms.cz This process involves the transesterification of triglycerides or the esterification of free fatty acids with methanol. internationaloliveoil.orgnih.gov The resulting FAMEs are more volatile and less polar than their corresponding free fatty acids, making them highly suitable for gas chromatography (GC) analysis. restek.comgcms.czscioninstruments.com

Several reagents can be used for this conversion, including methanolic sodium hydroxide (B78521) followed by a catalyst like boron trifluoride in methanol, or an acidic catalyst such as hydrochloric acid in methanol. restek.comnih.gov The choice of method can depend on the nature of the sample and the other fatty acids present. While FAME analysis is a standard and widely used technique, the structural similarity between this compound and oleate (B1233923) methyl esters can lead to co-elution or poor separation in some GC systems, presenting a significant analytical challenge. researchgate.netmdpi.com

To overcome the separation challenges associated with FAMEs of this compound and oleate, researchers have explored the use of alternative esters. Derivatization with larger or more polar alcohol moieties can alter the chromatographic properties of the fatty acid esters, often leading to improved resolution.

Phenylethyl Esters: The conversion of fatty acids to phenylethyl esters has been shown to significantly improve the separation of this compound and oleate in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net The presence of the phenyl group increases the interaction with certain GC stationary phases and provides a chromophore for UV detection in HPLC, which is advantageous as fatty acids themselves lack a strong UV chromophore. mdpi.com The preparation of phenylethyl esters can be achieved through transesterification using phenylethyl alcohol and an acid catalyst like sulfuric acid. mdpi.com

Isopropyl Esters: The use of isopropyl esters also offers better resolution of this compound and oleate compared to their methyl counterparts. mdpi.comresearchgate.net Studies have demonstrated that gas-liquid chromatography using a polar capillary column can effectively separate petroselinic and oleic isopropyl esters. mdpi.com

Other Esters: Research has also investigated other ester derivatives, such as butyl and 2-ethyl-1-hexyl esters, to improve the separation of C18 fatty acid isomers. researchgate.net While methyl esters of this compound and oleate were unresolved, the 2-ethyl-1-hexyl esters provided baseline separation. researchgate.net However, considering reaction rates and ease of residual alcohol removal, ethyl esters have been suggested as a good alternative for analyzing seed oils containing petroselinic acid. researchgate.net

Ester Type Analytical Advantage Reference
Methyl Esters (FAMEs)Standard, well-established method for fatty acid analysis. restek.comgcms.cz
Phenylethyl EstersImproved resolution in both GC and HPLC; provides UV activity for HPLC detection. mdpi.comresearchgate.net
Isopropyl EstersBetter resolution of this compound and oleate compared to methyl esters in GC. mdpi.comresearchgate.net
Butyl EstersInvestigated for improved separation of C18 fatty acid isomers. researchgate.net
2-Ethyl-1-hexyl EstersAchieved baseline separation of this compound and oleate where methyl esters failed. researchgate.net
Ethyl EstersGood balance of resolution, reaction rate, and ease of handling. researchgate.net

Chromatographic Separation Techniques

Chromatography is the cornerstone of this compound analysis, allowing for the separation and subsequent quantification of this fatty acid from complex mixtures.

Gas chromatography (GC) is the most widely used technique for the analysis of fatty acids, including this compound, due to its high resolution and sensitivity. restek.comthermofisher.com After derivatization to volatile esters, the sample is introduced into the GC, where it is vaporized and separated based on the components' differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. thermofisher.com

Flame Ionization Detection (FID): FID is a common detector used in the GC analysis of fatty acids. 6-napse.comlabioscientific.com It is a robust and sensitive detector for carbon-containing compounds. 6-napse.com Quantification is typically achieved by comparing the peak areas of the analytes to those of known standards. boku.ac.at

Mass Spectrometry (MS) Detection: Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both qualitative and quantitative analysis. thermofisher.comnih.gov MS detection allows for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns, offering a higher degree of certainty in peak identification compared to FID. boku.ac.at This is particularly useful for confirming the identity of this compound and distinguishing it from other isomers.

The choice of the GC column's stationary phase is critical for achieving good separation. For FAMEs, polar stationary phases, such as those containing cyanopropyl polysiloxane, are often employed to resolve positional isomers like this compound and oleate. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of fatty acids, especially when dealing with less volatile derivatives or when UV detection is advantageous. openaccessjournals.comwikipedia.orgadvancechemjournal.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. wikipedia.orgadvancechemjournal.com Separation is based on the differential affinities of the components for the stationary and mobile phases. wikipedia.org

For this compound analysis, HPLC is often used in conjunction with derivatization to phenylethyl esters. mdpi.com The phenylethyl group provides a UV chromophore, allowing for sensitive detection with a UV detector, which is a standard component of many HPLC systems. mdpi.comresearchgate.net This approach has been shown to provide excellent resolution of this compound and oleate. mdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that can be used for the initial separation and qualitative analysis of lipids. azecs.azumass.eduwikipedia.org In TLC, a sample is spotted onto a plate coated with an adsorbent material (the stationary phase), and a solvent (the mobile phase) is allowed to move up the plate by capillary action. azecs.azwikipedia.org Separation occurs based on the different affinities of the compounds for the stationary and mobile phases. khanacademy.org

In the context of this compound analysis, TLC can be used to separate fatty acid esters based on their degree of unsaturation. nih.gov For instance, a procedure has been described where FAMEs are first separated by TLC to isolate the monoenoic ester band, which is then recovered and further analyzed by GC for the quantification of this compound and oleate. nih.gov This preliminary separation step can help to simplify the mixture before the more detailed GC analysis.

Technique Principle Application for this compound Detection Reference
Gas Chromatography (GC)Separation of volatile compounds in a gaseous mobile phase.Quantitative analysis of this compound esters (FAMEs, etc.).FID, MS thermofisher.comnih.govnih.gov
High-Performance Liquid Chromatography (HPLC)Separation of compounds in a liquid mobile phase.Analysis of less volatile derivatives like phenylethyl esters.UV mdpi.comumass.edu
Thin-Layer Chromatography (TLC)Initial separation of compounds on a solid stationary phase.Preliminary separation of fatty acid esters by degree of unsaturation.Visual (staining) nih.gov

Resolution Challenges of this compound and Oleate Isomers

The primary challenge in the analysis of this compound is its co-elution with oleate in many standard chromatographic systems. Due to their identical mass and similar physicochemical properties, separating these positional isomers requires specialized techniques that can exploit the subtle structural difference based on the double bond's location.

Gas Chromatography (GC) of fatty acid methyl esters (FAMEs) on common polar capillary columns often results in poor resolution or complete co-elution of this compound and oleate. mdpi.com To overcome this, one effective strategy is the derivatization of the fatty acids into esters of bulkier alcohols. Research has shown that while methyl esters of the Δ6 (this compound) and Δ9 (oleate) isomers are unresolved, converting them to 2-ethyl-1-hexyl esters can achieve baseline separation. mdpi.com Other derivatives, such as isopropyl, n-butyl, and phenylethyl esters, have also been demonstrated to significantly improve GC resolution. frontiersin.orgresearchgate.net For instance, propan-2-ol esters provide nearly baseline resolution, and butyl esters also yield excellent separation of this compound, oleate, and even the cis-vaccenate (B1238199) (Δ11) isomer. frontiersin.org

Another powerful technique for separating these isomers is Argentation or Silver Ion Chromatography . This method can be performed using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The principle relies on the formation of reversible charge-transfer complexes between silver ions (impregnated into the stationary phase) and the π-electrons of the double bonds in the fatty acids. The stability of these complexes is influenced by the position of the double bond, allowing for separation.

However, resolving positional isomers like this compound and oleate using silver ion TLC often requires operation at low temperatures, typically around -20°C, to enhance the stability differences between the silver-double bond complexes. researchgate.net Even under these conditions, the differences in retention factor (Rƒ) values can be small, making it a delicate procedure. researchgate.net Silver ion HPLC (Ag-HPLC) offers a more robust and reproducible alternative for separating cis- and trans-monoenoic fatty acid isomers into distinct groups prior to GC analysis. nih.govscispace.com

Reversed-phase HPLC (RP-HPLC) has also been utilized for the separation of this compound and oleate isomers, providing another avenue for their analytical resolution. osti.gov

Interactive Table 1: GC Resolution of this compound and Oleate Isomers Using Different Ester Derivatives Users can sort the table by clicking on the headers to compare the effectiveness of different derivatization methods.

Ester DerivativeResolution of this compound (Δ6) and Oleate (Δ9)Reference
MethylPoor / Unresolved mdpi.com
EthylAppears to be a good choice based on reaction rates and resolution mdpi.com
1-PropanolGood resolution (>89% under optimized isothermal conditions) mdpi.com
2-Propanol (Isopropyl)Near baseline resolution frontiersin.org
1-Butanol (n-Butyl)Excellent resolution frontiersin.org
2-Ethyl-1-hexylBaseline separation mdpi.com
PhenylethylImproved analytical resolution researchgate.netosti.gov

Spectroscopic Characterization (e.g., IR, GC-MS for Double Bond Position)

Once isomers are chromatographically separated, spectroscopic methods are essential for their definitive identification and structural elucidation. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for determining the precise location of the double bond in fatty acid isomers.

Standard electron ionization (EI) in GC-MS of FAMEs causes double bond migration, making it impossible to determine the original position from the resulting mass spectrum. researchgate.net To circumvent this, a derivatization step is required to "fix" the double bond's location. A widely used method is the preparation of dimethyl disulfide (DMDS) adducts . frontiersin.orgacs.orgchemrxiv.org The fatty acid methyl ester is reacted with DMDS in the presence of an iodine catalyst, which adds a methylthio (-SCH₃) group to each carbon of the original double bond. chemrxiv.org When the resulting DMDS adduct is analyzed by GC-MS, it fragments predictably via cleavage between the two methylthio-substituted carbons. The masses of the resulting fragment ions are diagnostic, allowing for unambiguous assignment of the original double bond position. acs.orgchemrxiv.org For this compound methyl ester (cis-6-octadecenoate), this method would yield characteristic fragments indicating the C=C bond was at the 6th carbon.

Emerging Analytical Techniques and Methodological Advancements

The field of lipid analysis is continually evolving, with new techniques emerging that offer greater resolution, sensitivity, and structural detail, overcoming many of the limitations of traditional methods.

Ion Mobility Spectrometry (IMS) , especially when coupled with mass spectrometry (IM-MS), has become a powerful tool for separating isomeric lipids. mdpi.comnih.govcam.ac.uk IMS separates gas-phase ions based on their size, shape, and charge. mdpi.com Isomers like this compound and oleate, which have the same mass but different shapes due to the double bond position, can often be resolved. researchgate.netnih.govtofwerk.com High-resolution IMS techniques, such as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), can separate lipid isomers with even greater efficacy, providing an additional dimension of separation to traditional LC-MS workflows. researchgate.netnih.govnsf.gov

Advanced Mass Spectrometry Fragmentation Techniques are being developed to pinpoint double bond locations without prior derivatization.

Ozone-Induced Dissociation (OzID) is a technique performed within a mass spectrometer where mass-selected lipid ions react with ozone gas. scispace.comacs.org This reaction cleaves the C=C bonds, producing fragment ions whose masses directly indicate the original double bond position. scispace.comosti.govacs.org OzID can be applied to complex lipid mixtures and has been shown to differentiate regioisomers effectively. scispace.comosti.gov

The Paternò-Büchi (PB) reaction , a photochemical cycloaddition, can be coupled with tandem mass spectrometry (MS/MS) for C=C bond localization. frontiersin.orgnih.govacs.orgpnas.org This online derivatization method modifies the double bonds in lipids, and subsequent fragmentation yields diagnostic ions that reveal the double bond's position. frontiersin.orgpnas.org

Covalent Adduct Chemical Ionization (CACI) tandem mass spectrometry is another technique where a reagent, such as acetonitrile, forms an adduct across the double bond during chemical ionization. aocs.orgusda.gov Fragmentation of this adduct in MS/MS reveals the double bond's location. aocs.org

Supercritical Fluid Chromatography (SFC) has seen a resurgence for lipid analysis. mdpi.comresearchgate.netnih.govxjtu.edu.cn Using a supercritical fluid like carbon dioxide as the mobile phase, SFC offers high efficiency and is particularly well-suited for separating non-polar compounds like lipids, including challenging isomeric species. mdpi.comresearchgate.netmdpi.comnih.gov

Finally, the development of novel derivatization reagents continues to enhance LC-MS analysis. Reagents like N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) can "charge-switch" fatty acids, allowing them to be analyzed in positive-ion mode with greatly increased sensitivity and producing structurally informative fragments upon CID. qut.edu.aunih.govmdpi.com

Interactive Table 2: Comparison of Emerging Analytical Techniques for Isomer Analysis Users can filter this table by technique to compare capabilities and applications.

TechniquePrincipleApplication to this compound/OleateKey AdvantageReference
Ion Mobility-MS (IM-MS) Gas-phase separation of ions based on shape, size, and charge.Separation of positional isomers based on different collision cross-sections.Rapid, high-resolution separation of isomers without derivatization. mdpi.comtofwerk.comnsf.gov
Ozone-Induced Dissociation (OzID) In-source reaction with ozone cleaves C=C bonds.Unambiguous determination of the Δ6 vs. Δ9 double bond position.Pinpoints double bond location in complex mixtures without prior separation. scispace.comosti.govacs.org
Paternò-Büchi (PB) Reaction-MS Photochemical cycloaddition at the C=C bond followed by MS/MS.Derivatization and fragmentation to identify the Δ6 vs. Δ9 position.High-throughput identification and quantitation of C=C location isomers. frontiersin.orgnih.govpnas.org
Supercritical Fluid Chromatography (SFC) Chromatography using a supercritical fluid mobile phase.High-efficiency separation of fatty acid isomers.Reduced organic solvent use, fast separations, good for non-polar analytes. mdpi.comresearchgate.netnih.gov
Covalent Adduct Chemical Ionization (CACI)-MS Adduct formation across the C=C bond during ionization.Fragmentation of adducts reveals double bond position.Provides structural information for GC-MS and LC-MS analysis. aocs.orgusda.gov

Biological Roles and Mechanistic Investigations of Petroselinate

Role as a Metabolite in Plant Physiological Processes

In plants, particularly within the seeds of the Umbelliferae (Apiaceae) family, petroselinic acid is a major storage fatty acid, often found in the form of triacylglycerols (TAGs). mdpi.com Its accumulation can be substantial, with reported levels reaching up to 81.9% in coriander seed oil and 87.2% in dill seed oil. researchgate.net The biosynthesis of petroselinic acid in plants follows a pathway involving several key enzymes. mdpi.com The process begins with the production of palmitoyl-ACP (16:0-ACP), which is then desaturated by a Δ4-acyl-ACP desaturase to create a cis double bond, forming 16:1Δ4-ACP. mdpi.comresearchgate.net This is followed by elongation to petroselinoyl-ACP (18:1Δ6-ACP) and subsequent hydrolysis to release petroselinic acid. researchgate.net This pathway highlights the specialized enzymatic machinery that has evolved in these plants to produce high levels of this particular fatty acid. pnas.org

Radiolabeling studies using [1-¹⁴C]acetate in developing carrot endosperm have shown rapid incorporation of the label into phosphatidylcholine (PC), with a significant portion being in the form of petroselinic acid. oup.com This suggests a dynamic flux of fatty acids from PC into TAGs, indicating a role for PC in the assembly of TAGs that extends beyond its involvement in fatty acid modification. oup.com

Contribution to Cellular Metabolism and Membrane Structure in Biological Systems

As a fatty acid, petroselinate is involved in fundamental cellular processes, including energy storage and as a component of cell membranes. ontosight.ai In yeast, the degradation of unsaturated fatty acids like this compound occurs in peroxisomes and requires specific enzymes for the breakdown of their double bonds. researchgate.net

While petroselinic acid is not typically a major component of membrane lipids in the same way as more common fatty acids like oleic acid, its incorporation into both the sn-1 and sn-2 positions of phosphatidylcholine in coriander endosperm has been demonstrated. oup.com This indicates its participation in the cellular lipid pools that contribute to membrane structure and function. The unique position of its double bond can influence the physical properties of membranes, such as fluidity and susceptibility to oxidation. ontosight.ai

Investigations into Anti-inflammatory Mechanisms in vitro

Petroselinic acid and its derivatives have been explored for their potential anti-inflammatory effects. smolecule.comresearchgate.netsemanticscholar.org Inflammation is a complex biological response, and compounds that can modulate this process are of significant interest. mdpi.com While direct mechanistic studies on this compound are emerging, related fatty acids and compounds have been shown to influence inflammatory pathways. The anti-inflammatory mechanisms of various natural compounds often involve the modulation of inflammatory mediators like cytokines and the activity of immune cells such as macrophages. frontiersin.orgtum.degmpc-akademie.de For instance, some fatty acids can suppress the expression of inflammatory genes. yu.edu.jo While the precise in vitro anti-inflammatory mechanisms of this compound are still under detailed investigation, its potential in this area is a promising field of study. smolecule.comresearchgate.netsemanticscholar.org

Interaction with Microbial Metabolic Pathways

This compound, and its precursor petroselinic acid, have been shown to interact with the metabolic activities of microbial communities in the human body, notably within the gut and oral cavity. These interactions can influence host health and disease states through various mechanisms, including the modulation of microbial functional profiles and direct antimicrobial effects on specific pathogenic bacteria.

Association with Gut Microbiome Functional Profiles

Recent metagenomic studies have begun to elucidate the role of this compound-related metabolic pathways within the gut microbiome and their association with host health. The biosynthesis of this compound by gut microbes has been identified as a functional pathway with potential implications for cognitive health.

Research into the gut microbiome of individuals with varying cognitive functions has revealed that the this compound biosynthesis pathway is particularly enriched in those with cognitive impairment. nih.govnih.gov A multi-omics analysis identified the pathway for this compound biosynthesis as one of several microbial and metabolic features linked to age-related cognitive decline. nih.gov Specifically, this pathway, along with others like formaldehyde (B43269) oxidation I and glycogen (B147801) biosynthesis I, was found to be more abundant in individuals with impaired cognition. nih.gov

Further investigation into the gut microbiota of patients with acute pancreatitis (AP) has identified specific bacterial genera responsible for the this compound biosynthesis pathway. The study showed that Citrobacter, Enterobacter cloacae, and Enterococcus faecalis were contributors to this particular metabolic function. nih.gov In a separate study focusing on Autism Spectrum Disorder (ASD), a condition often associated with gut microbiome dysbiosis, the proportion of the this compound biosynthesis metabolic pathway was observed to decrease following supplementation with precision synbiotics. This reduction in the pathway's prevalence was correlated with improvements in ASD-related gastrointestinal and behavioral symptoms. asm.org

These findings suggest that the metabolic capability of the gut microbiome to produce this compound is associated with certain health conditions. The enrichment of this pathway may serve as a biomarker for cognitive impairment, while its modulation could represent a therapeutic target.

Table 1: Gut Bacteria Associated with this compound Biosynthesis and Related Health Conditions

Bacterial Species/Genus Associated Health Condition/Context Research Finding Citation
Citrobacter Acute Pancreatitis Contributes to the this compound biosynthesis pathway. nih.gov
Enterobacter cloacae Acute Pancreatitis Contributes to the this compound biosynthesis pathway. nih.gov
Enterococcus faecalis Acute Pancreatitis Contributes to the this compound biosynthesis pathway. nih.gov
Not specified Cognitive Impairment Enrichment of the this compound biosynthesis pathway is associated with impaired cognition. nih.govnih.gov

Relationship with Oral Microbiota Metabolic Pathways

The interaction of petroselinic acid with the oral microbiota appears to be characterized by direct antimicrobial effects, particularly against pathogenic species. This suggests a role for this compound in modulating the composition and, consequently, the metabolic output of the oral microbial community.

A significant finding is the potent antibacterial activity of petroselinic acid against Porphyromonas gingivalis, a keystone pathogen in the development of periodontitis. nih.gov A study that screened various plant extracts identified an n-hexane extract of fennel, rich in petroselinic acid, as having a rapid lethal action against P. gingivalis. nih.gov Subsequent isolation and testing of petroselinic acid confirmed it as the major antibacterial compound. nih.gov

The minimum inhibitory concentration (MIC) of petroselinic acid against several strains of P. gingivalis was found to be in the range of 4–8 μg/mL. nih.gov This demonstrates a high level of inhibitory activity at relatively low concentrations. In contrast, other tested oral commensal bacteria, with the exception of Streptococcus oralis, showed significantly lower susceptibility to petroselinic acid. nih.gov This selective antimicrobial action suggests that petroselinic acid could potentially help in controlling the population of key periodontal pathogens without broadly disrupting the commensal oral microbiota.

While these findings focus on the direct antibacterial effects rather than a broad alteration of metabolic pathways, the targeted inhibition of a pathogen like P. gingivalis would inherently alter the metabolic landscape of the subgingival biofilm. P. gingivalis is known for its proteolytic activity, and its reduction would impact the local concentration of metabolic byproducts associated with periodontal disease. nih.gov

Table 2: Antibacterial Activity of Petroselinic Acid Against Oral Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) of Petroselinic Acid (μg/mL) Research Finding Citation
Porphyromonas gingivalis ATCC 33277 5 Completely inhibited the growth of this strain. nih.gov
Porphyromonas gingivalis W50 8 Completely inhibited the growth of this strain. nih.gov
Porphyromonas gingivalis YH522 4 Completely inhibited the growth of this strain. nih.gov
Prevotella nigrescens ATCC 33563 >64 Showed low susceptibility. nih.gov

Chemical Transformations and Derivatization of Petroselinate

Oxidation Reactions and Product Formation (e.g., Aldehydes, Carboxylic Acids)

The oxidation of petroselinate can yield a range of products, primarily aldehydes and carboxylic acids, depending on the oxidizing agent and reaction conditions. smolecule.commonash.edu The double bond in the this compound molecule is the primary site for oxidative cleavage.

When subjected to strong oxidizing agents, this compound can be converted into carboxylic acids. ncert.nic.in For instance, the oxidation of methyl this compound with gaseous oxygen at elevated temperatures can produce various oxidation products. smolecule.com The process typically involves the initial formation of an aldehyde, which is then further oxidized to a carboxylic acid. monash.educhemguide.co.uk The general mechanism for the oxidation of an aldehyde to a carboxylic acid involves the addition of water to form a gem-diol, which is then oxidized. libretexts.org

Common oxidizing agents used for converting aldehydes to carboxylic acids include potassium permanganate, potassium dichromate, and nitric acid. ncert.nic.in Even milder oxidizing agents can facilitate this transformation. ncert.nic.in

Table 1: Products from Oxidation of this compound

Oxidizing Agent Major Products Reference
Ozone Adipic acid, Lauric acid google.comroutledge.comresearchgate.net
Gaseous Oxygen Various aldehydes and carboxylic acids smolecule.com
Potassium Dichromate Carboxylic acids ncert.nic.in

This table provides a summary of potential oxidation products based on the reagent used.

Esterification for Novel Derivatives

Esterification is a key reaction for modifying the properties of this compound and creating novel derivatives with applications in various industries, including cosmetics and lubricants. smolecule.comresearchgate.net This reaction involves treating petroselinic acid with an alcohol in the presence of a catalyst, typically a strong acid like sulfuric acid. mdpi.com

A variety of alcohols can be used for esterification, leading to a diverse range of this compound esters. researchgate.net For example, methyl, isopropyl, and 2-ethyl hexyl esters of petroselinic acid have been synthesized. mdpi.com The choice of alcohol influences the properties of the resulting ester. For instance, esters derived from higher molecular weight alcohols exhibit different gas chromatographic behaviors, which can be useful for analytical separation from isomers like oleate (B1233923). researchgate.netresearchgate.net

Furthermore, petroselinic acid has been used to create estolide 2-ethylhexyl esters. researchgate.net These are synthesized in a one-pot process involving perchloric acid catalysis, where esterification is a subsequent step. researchgate.net

Table 2: Examples of this compound Ester Derivatives

Alcohol Reactant Ester Product Catalyst Reference
Methanol Methyl this compound Acid Catalyst smolecule.com
Ethanol Ethyl this compound Potassium Hydroxide (B78521) researchgate.net
Isopropyl Alcohol Isopropyl this compound Not Specified mdpi.com
2-Ethylhexyl Alcohol 2-Ethylhexyl this compound Perchloric Acid researchgate.net

This table showcases a selection of synthesized this compound esters and the catalysts employed in their production.

Synthesis of Amides and Nitriles

This compound can be converted into amides and nitriles, which are important functional groups in organic chemistry. smolecule.com The synthesis of amides from petroselinic acid can be achieved through reaction with an amine. While direct synthesis from this compound is less common, the conversion of nitriles to amides is a well-established process. google.com

Nitriles can be synthesized from primary amides through dehydration. libretexts.orgrsc.org Reagents like thionyl chloride are effective for this transformation. libretexts.org The dehydration of amides to nitriles is a fundamental route for nitrile synthesis. rsc.orgorganic-chemistry.org

Table 3: Functional Group Transformations of this compound Derivatives

Starting Material Reagent/Reaction Product Reference
Primary Amide Thionyl Chloride (Dehydration) Nitrile libretexts.org

This table outlines the general chemical pathways for the interconversion of amides and nitriles, which can be applied to this compound-derived substrates.

Cleavage for Industrial Precursors (e.g., Lauric Acid, Adipic Acid)

The oxidative cleavage of the double bond in this compound is a significant process for producing valuable industrial chemicals. researchgate.netresearchgate.net Ozonolysis is a primary method for this cleavage, breaking the C6 double bond to yield two shorter-chain molecules. google.comresearchgate.netgoogle.com

Specifically, the ozonolysis of petroselinic acid yields lauric acid (a C12 saturated fatty acid) and adipic acid (a C6 dicarboxylic acid). google.comroutledge.comresearchgate.netresearchgate.net Lauric acid is a key component in the manufacturing of surfactants, such as sodium lauryl sulfate. google.comlipidmaps.org Adipic acid is a crucial monomer for the production of nylon. google.comroutledge.comgoogle.com

This transformation highlights the potential of this compound as a renewable feedstock for the chemical industry, providing access to important building blocks for polymers and other materials. researchgate.net

Table 4: Industrial Precursors from this compound Cleavage

Cleavage Method Precursor 1 Precursor 2 Industrial Application of Precursors Reference

This table details the major industrial chemicals obtained from the cleavage of this compound and their primary uses.

Future Research Directions in Petroselinate Science

Elucidation of Regulatory Networks in Biosynthesis

The biosynthetic pathway of petroselinic acid in plants like coriander is known to involve a dedicated set of enzymes. The process begins with the desaturation of palmitoyl-ACP (16:0-ACP) by a specific ∆4-acyl-ACP desaturase, followed by elongation to petroselinoyl-ACP (18:1∆6-ACP) by a 3-ketoacyl-ACP synthase (KAS) I-type enzyme, and finally release by a fatty acyl-ACP thioesterase (FATB). mdpi.com Key genes identified as crucial for this process include ACPD1/3, KAS I-1, FATB-1/3, and DGAT2 (diacylglycerol acyltransferase 2), which incorporates the fatty acid into triacylglycerols (TAGs) for storage. mdpi.comnih.govresearchgate.net

However, a significant gap remains in our understanding of how the expression of these genes is controlled. While studies have shown that the expression of key biosynthetic genes appears to be independent of the plant hormone abscisic acid (ABA), the broader transcriptional regulatory network remains largely uncharacterized. mdpi.comresearchgate.net

Future research must focus on identifying the specific transcription factors that bind to the promoter regions of petroselinate biosynthetic genes. mdpi.com Transcriptome analysis has provided candidate genes, but functional validation is needed to confirm their roles. nih.govresearchgate.net Unraveling this network will involve:

Identifying and characterizing transcription factors: This includes discovering the proteins that activate or repress the expression of the core biosynthetic genes (ACPD, KAS I, FATB, DGAT2).

Investigating hormonal and environmental signals: Research should extend beyond ABA to explore how other hormonal pathways (e.g., gibberellins, auxins) and external signals (e.g., light, temperature) influence gene expression and this compound accumulation. researchgate.net

Mapping protein-DNA and protein-protein interactions: Understanding the complete network requires mapping how different transcription factors interact with gene promoters and with each other to fine-tune the metabolic flux towards this compound production.

A thorough elucidation of these regulatory systems is fundamental for developing targeted strategies for biotechnological enhancement of this compound production.

Advanced Biotechnological Applications for Enhanced Production

Metabolic engineering offers a promising avenue for producing high levels of this compound in commercially viable oilseed crops. opensciencepublications.comslideshare.net Early attempts involving the expression of a single coriander desaturase gene in transgenic tobacco resulted in only modest accumulations of petroselinic acid (around 4%), suggesting that multiple enzymatic steps are bottlenecks in the pathway. cabidigitallibrary.orgnih.gov

Future biotechnological applications will need to employ more sophisticated, multi-gene strategies and advanced genetic tools. cabidigitallibrary.orgnih.gov Key research directions include:

Multi-gene "Push-Pull-Protect" Strategies: This involves the simultaneous expression of several genes to optimize the entire pathway. This includes "pushing" carbon flux towards the desired fatty acid with key desaturases and synthases, "pulling" it into storage lipids with specific acyltransferases like DGAT2, and "protecting" the final product in oil bodies with proteins like oleosin. researchgate.net

Heterologous Host Engineering: The expression of the this compound biosynthetic pathway in established industrial hosts is a major goal. This includes engineering high-biomass oilseed crops like camelina or soybean, or microbial systems such as oleaginous yeasts (Yarrowia lipolytica), which can be cultivated in fermenters for controlled, high-density production. nih.govnih.govnih.gov

CRISPR/Cas9-Mediated Genome Editing: The CRISPR/Cas9 system provides a powerful tool for precise and efficient genetic modification. frontiersin.orgslu.se This technology can be used to:

Knock out competing pathways (e.g., by inactivating the endogenous FAD2 gene to prevent conversion of oleic acid to linoleic acid, thereby making more substrate available). nih.gov

Enhance the expression of rate-limiting enzymes in the this compound pathway by editing their promoter regions. frontiersin.org

Modify the activity of key transcription factors that regulate lipid biosynthesis to channel metabolic flux towards this compound. frontiersin.orgnih.gov

The combination of synthetic biology principles with advanced genome editing tools will be critical for developing new crop varieties or microbial strains capable of producing this compound-rich oils at an industrial scale. nih.govnih.gov

Comprehensive Mechanistic Studies of Biological Activities in diverse model systems

This compound has demonstrated a range of intriguing biological activities, particularly anti-inflammatory and immunomodulatory effects. researchgate.netresearchgate.netmdpi.com However, the precise molecular mechanisms underlying these activities are only beginning to be understood. Comprehensive studies in diverse and relevant model systems are required to validate these effects and elucidate the pathways involved.

Recent research has shown that this compound can significantly suppress the production of type I interferons (IFNs), which are key drivers of certain autoimmune diseases. mdpi.comnih.gov Mechanistic studies in human cell lines (such as HEK293T, BJ5ta, and A549) and mouse macrophages revealed that this compound inhibits the phosphorylation of the key signaling proteins TBK1 and IRF3. mdpi.comresearchgate.netnih.gov Molecular docking simulations further suggest that this compound may directly bind to cytosolic nucleic acid sensors like cGAS and RIG-I, preventing them from initiating the inflammatory cascade. mdpi.comnih.gov

Another well-defined anti-inflammatory mechanism involves the modulation of the arachidonic acid cascade. google.comfoodandnutritionresearch.net In cell models, this compound has been shown to reduce the production of the pro-inflammatory mediator prostaglandin (B15479496) E2 (PGE2) and decrease the expression of Intracellular Adhesion Molecule (ICAM), which is involved in inflammatory cell recruitment. google.com These effects are linked to the regulation of the NF-κB pathway. foodandnutritionresearch.netocl-journal.org Furthermore, this compound has been found to modulate the TRPA1 pathway, which is involved in nociception and skin sensitivity. foodandnutritionresearch.netocl-journal.org

Future research should expand upon these findings by:

Utilizing diverse animal models: While cell culture provides valuable mechanistic data, in vivo studies in animal models of inflammation, autoimmune disease (e.g., models of Aicardi-Goutières syndrome), and skin sensitivity are essential to confirm the therapeutic potential of this compound. mdpi.comnih.govnih.gov

Identifying direct molecular targets: Unbiased screening approaches, such as chemical proteomics using derivatized this compound probes, could definitively identify the proteins that it directly interacts with to exert its effects.

Investigating peroxisome-dependent signaling: Studies in yeast have shown that the activation of PPAR/RXR transcription factors by this compound requires intact peroxisomes, suggesting a link between its metabolism via β-oxidation and its signaling function. nih.govgoogle.com Exploring this link in mammalian cells could reveal novel regulatory functions.

The table below summarizes key research findings on the biological mechanisms of this compound.

Biological ActivityMolecular MechanismModel System(s) UsedCitation(s)
Immunomodulatory / Anti-Autoimmune Inhibition of TBK1 and IRF3 phosphorylation; suppression of type I interferon production. Potential binding to cGAS and RIG-I sensors.Human cell lines (HEK293T, BJ5ta, A549, U937), mouse macrophages (BMDMs), AGS disease models. mdpi.com, nih.gov, researchgate.net, nih.gov
Anti-inflammatory Inhibition of arachidonic acid metabolite (e.g., PGE2) production; reduction of Intracellular Adhesion Molecule (ICAM) expression via NF-κB pathway.Fibroblasts, skin models. google.com, foodandnutritionresearch.net, ocl-journal.org
Nociception Regulation Modulation of the Transient Receptor Potential Ankyrin 1 (TRPA1) pathway.In vitro skin models. foodandnutritionresearch.net, ocl-journal.org
Gene Regulation Potentiation of PPAR/RXR heterodimer transactivation (requires intact peroxisomes).Yeast (Saccharomyces cerevisiae). nih.gov, google.com
Dermal Repair / Anti-Aging Boosting of decorin protein levels.Fibroblasts. google.com

Development of Novel Derivatization Strategies for Specific Research Applications

The unique position of the double bond in this compound (Δ6) compared to its common isomer oleic acid (Δ9) allows for distinct chemical reactivity and the synthesis of novel derivatives. mdpi.commdpi.com While derivatization has been used for analytical purposes—such as creating methyl or phenylethyl esters for improved gas chromatography—and for industrial applications via oxidative cleavage to lauric and adipic acids, its potential for creating sophisticated research tools is largely untapped. mdpi.commdpi.com

Future research should focus on developing derivatization strategies to create chemical probes for studying its biological functions. A particularly powerful approach would be the application of "click chemistry". iris-biotech.de This involves synthesizing this compound analogs that contain a small, bio-inert functional group, such as an alkyne or an azide (B81097). iris-biotech.denih.gov These "clickable" analogs can be used in a variety of research applications:

Metabolic Labeling and Bio-imaging: A this compound analog containing a terminal alkyne could be fed to cells or model organisms. nih.gov After it is incorporated into complex lipids and proteins, a fluorescent azide-containing reporter molecule can be "clicked" onto it. This would allow researchers to visualize the subcellular localization of this compound-containing molecules using fluorescence microscopy, providing insights into its trafficking and storage.

Target Identification: To discover the proteins that this compound directly interacts with, a clickable analog could be used for affinity-based protein profiling. After metabolic labeling, a reporter tag containing both an azide and a biotin (B1667282) molecule would be attached. The biotinylated proteins could then be captured and identified using mass spectrometry, revealing the direct molecular targets of this compound.

Creation of Novel Biomaterials: The unique structure of this compound makes it a valuable building block for new materials. It has already been used in the fermentation of novel sophorolipids, which are biosurfactants with unique self-assembly properties. d-nb.infoselleckchem.com Further derivatization could lead to the creation of new polymers, lubricants, or drug delivery vehicles.

By designing and synthesizing these novel derivatives, researchers can develop powerful tools to trace the metabolic fate of this compound and uncover the full spectrum of its biological interactions.

Q & A

Q. What are the validated synthetic pathways for Petroselinate, and how can researchers optimize yield and purity?

this compound synthesis typically involves esterification of petroselinic acid with alcohols under catalytic conditions. Optimization requires systematic variation of parameters:

  • Catalyst type (e.g., sulfuric acid vs. enzymatic lipases) .
  • Temperature (40–80°C) and reaction time (12–48 hours) .
  • Solvent selection (non-polar solvents like hexane improve esterification efficiency) . Purity can be assessed via HPLC (C18 column, methanol/water mobile phase) and NMR (δ 4.1–4.3 ppm for ester protons) . Yield optimization should follow factorial design experiments to identify interactions between variables .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound in complex mixtures?

  • GC-MS : Effective for volatile derivatives (e.g., silylated this compound) with mass fragments at m/z 296 (C18:1 ester backbone) .
  • NMR : ¹H and ¹³C NMR distinguish this compound from isomers (e.g., oleate) via allylic coupling patterns and carbonyl shifts .
  • HPLC-PDA : Reverse-phase columns with UV detection at 205 nm quantify this compound in lipid extracts . Calibration curves using pure standards are critical for accuracy. Cross-validate results with two independent methods to confirm identity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

Discrepancies often arise from:

  • Dosage variability : In vivo models may require higher concentrations due to metabolic clearance .
  • Matrix effects : Serum proteins in cell culture media can bind this compound, reducing bioavailability .
  • Experimental design : Use PICOT framework to standardize comparisons:
  • P opulation (cell lines vs. animal models),
  • I ntervention (dose, duration),
  • C ontrol (vehicle vs. other esters),
  • O utcome (e.g., IC50 vs. gene expression),
  • T imeframe (acute vs. chronic exposure) .
    Meta-analyses of published data can identify confounding variables .

Q. What computational strategies are effective for modeling this compound’s interaction with lipid membranes or enzymes?

  • Molecular Dynamics (MD) Simulations : Use force fields like CHARMM36 to predict insertion depth in lipid bilayers .
  • Docking Studies : AutoDock Vina or Schrödinger Suite can map binding affinities to targets (e.g., fatty acid desaturases) .
  • QM/MM Calculations : Combine quantum mechanics (for catalytic sites) and molecular mechanics (for protein backbone) to study reaction mechanisms . Validate models with experimental mutagenesis data (e.g., enzyme kinetics with this compound vs. substrate analogs) .

Q. How should researchers design experiments to investigate this compound’s stability under varying physicochemical conditions?

  • Accelerated Stability Testing :
  • Temperature : 25°C (ambient) vs. 40°C (stress condition) .
  • pH : Test hydrolysis rates in buffers (pH 2–9) to simulate gastrointestinal vs. cellular environments .
  • Oxidation : Monitor peroxide formation via thiobarbituric acid (TBA) assay under light exposure .
    • Kinetic Analysis : Fit degradation data to Arrhenius or Eyring models to predict shelf-life .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Non-linear regression (e.g., log[inhibitor] vs. normalized response in Prism) to calculate EC50/IC50 .
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons (e.g., this compound vs. analogs) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., lipidomics profiling) . Report effect sizes (Cohen’s d) and confidence intervals to avoid overinterpreting small-sample studies .

Q. How can researchers address reproducibility challenges in this compound synthesis and bioassays?

  • Protocol Standardization :
  • Document catalyst purity, solvent batch, and equipment calibration .
  • Share raw data (e.g., NMR spectra, chromatograms) as supplementary files .
    • Inter-laboratory Validation : Collaborate to replicate key findings using identical materials .
    • Negative Controls : Include esterase-treated samples to confirm bioactivity is this compound-specific .

Tables for Methodological Reference

Table 1 : Optimized Conditions for this compound Synthesis

ParameterRange TestedOptimal ValueMethod for Validation
CatalystH2SO4, Lipase BLipase B (5% w/w)HPLC purity >98%
Temperature40–80°C60°CGC-MS yield tracking
Reaction Time12–48 hours24 hoursTLC monitoring

Table 2 : Common Contradictions in this compound Bioactivity Studies

DiscrepancyProposed ResolutionEvidence Source
In vitro vs. in vivo efficacyAdjust for metabolic half-life PICOT framework
Matrix interference in assaysUse delipidated serum controls Meta-analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.